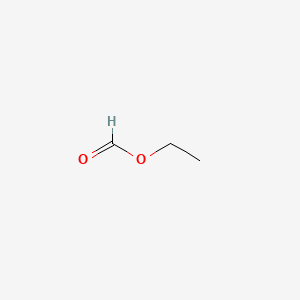

Ethyl formate

Cat. No. B1671648

Key on ui cas rn:

109-94-4

M. Wt: 74.08 g/mol

InChI Key: WBJINCZRORDGAQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05847139

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

[Compound]

Name

alkali metal alkoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkali metal alkoxides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1.C(C(N)=O)C(N)=[O:9].C(N)=O.[O-:17][CH2:18][CH3:19].[Na+:20]>CO.C[O-].[Na+].C(O)C>[CH:6]([O:5][CH2:4][CH3:3])=[O:9].[O-:17][CH2:18][CH3:19].[Na+:20].[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1 |f:3.4,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)N)C(=O)N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)N

|

Step Eight

[Compound]

|

Name

|

alkali metal alkoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)N

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)N)C(=O)N

|

Step Eleven

[Compound]

|

Name

|

alkali metal alkoxides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

In the latter case, the methanol was distilled off from the reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

thus dispensing with filtration of the salts which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had precipitated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]CC.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CC=COC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05847139

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

[Compound]

Name

alkali metal alkoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkali metal alkoxides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1.C(C(N)=O)C(N)=[O:9].C(N)=O.[O-:17][CH2:18][CH3:19].[Na+:20]>CO.C[O-].[Na+].C(O)C>[CH:6]([O:5][CH2:4][CH3:3])=[O:9].[O-:17][CH2:18][CH3:19].[Na+:20].[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1 |f:3.4,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)N)C(=O)N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)N

|

Step Eight

[Compound]

|

Name

|

alkali metal alkoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)N

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)N)C(=O)N

|

Step Eleven

[Compound]

|

Name

|

alkali metal alkoxides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

In the latter case, the methanol was distilled off from the reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

thus dispensing with filtration of the salts which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had precipitated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]CC.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CC=COC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |